![molecular formula C8H12O B086537 1,2-Epoxy-4-vinylcyclohexane CAS No. 106-86-5](/img/structure/B86537.png)
1,2-Epoxy-4-vinylcyclohexane
Overview
Description
1,2-Epoxy-4-vinylcyclohexane is a chemical compound with the molecular formula C8H12O . It is a colorless liquid and is used mainly as a chemical intermediate . It can be copolymerized with other epoxides to yield polyglycols having unsaturation available for further reaction .
Synthesis Analysis
The synthesis of 1,2-Epoxy-4-vinylcyclohexane involves the use of a bifunctional monomer, 1,2-epoxy-4-vinylcyclohexane (EVC), in the presence of N, N-dimethylbenzylamine as the catalyst . This results in the grafting of the fibers with C=C bonds on the surface .Molecular Structure Analysis
The molecular weight of 1,2-Epoxy-4-vinylcyclohexane is 124.1803 . The IUPAC Standard InChI is InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 .Chemical Reactions Analysis
1,2-Epoxy-4-vinylcyclohexane can be copolymerized with other epoxides to yield polyglycols having unsaturation available for further reaction .Physical And Chemical Properties Analysis
1,2-Epoxy-4-vinylcyclohexane is a colorless liquid . It has a molecular weight of 124.1803 . The density is 0.952 g/mL at 25 °C . The refractive index is n 20/D 1.469 .Scientific Research Applications
Polymer/Macromolecule Reagents
This compound is used as a monomer in the production of polymers and macromolecules . It is specifically used in the production of epoxide monomers and vinyl monomers .
Heterocyclic Building Blocks
1,2-Epoxy-4-vinylcyclohexane is used as a non-halogenated heterocyclic building block in the synthesis of various organic compounds . It is particularly used in the synthesis of oxiranes .
Surface Grafting of Bamboo Fibers
The compound has been used for the surface grafting of bamboo fibers to reinforce unsaturated polyester . This process improves the interfacial adhesion between the fibers and the polyester matrices, significantly increasing the tensile strength, flexural strength, flexural modulus, storage modulus, glass transition temperature, and water resistance of the resulting composites .
Kinase Activity Modulation
3-Vinyl-7-oxabicyclo[4.1.0]heptane has been identified as a novel hinge binding fragment for mechanistic target of rapamycin (mTOR) and related lipid kinases . This has implications for the treatment of diseases such as cancers, inflammatory diseases, central nervous system disorders, cardiovascular diseases, and complications related to diabetes .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
Research has been conducted into the use of 3-Vinyl-7-oxabicyclo[4.1.0]heptane in the treatment of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease . The compound is being investigated for its potential to modulate a lipid kinase pathway, offering the possibility of small molecule therapies for IPF .
Development of mTOR Inhibitor Compounds
The compound has been applied to the development of a series of mTOR inhibitor compounds based on a pyrazolopyrimidine core . This work focuses on identifying highly active compounds with appropriate physicochemical profiles, which have the potential to progress further into pharmacokinetic studies .
Safety And Hazards
properties
IUPAC Name |
3-ethenyl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFKNONPLNAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29829-07-0 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10861725 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,2-Epoxy-4-vinylcyclohexane | |
CAS RN |
106-86-5 | |
Record name | 4-Vinylcyclohexene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Epoxy-4-vinylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epoxy-4-vinylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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